molecular formula C9H12ClNS B1455396 2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine CAS No. 1248601-56-0

2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine

Cat. No.: B1455396
CAS No.: 1248601-56-0
M. Wt: 201.72 g/mol
InChI Key: WFKVGLKWRNPJIE-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine is an organic compound that belongs to the class of amines It features a chlorophenyl group and a methylsulfanyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and methylthiol.

    Formation of Intermediate: The initial step may involve the formation of an intermediate compound through a reaction between 3-chlorobenzaldehyde and methylthiol under controlled conditions.

    Amination: The intermediate is then subjected to amination, where an amine group is introduced to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chlorophenyl group or the amine group.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or the methylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)ethan-1-amine: Lacks the methylsulfanyl group.

    2-(Methylsulfanyl)ethan-1-amine: Lacks the chlorophenyl group.

    2-(3-Bromophenyl)-2-(methylsulfanyl)ethan-1-amine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine is unique due to the presence of both the chlorophenyl and methylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-methylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKVGLKWRNPJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(CN)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine
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2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine
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2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine
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2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine
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2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine
Reactant of Route 6
2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine

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